Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-
CAS No.: 66706-98-7
Cat. No.: VC3916376
Molecular Formula: C15H10N6
Molecular Weight: 274.28 g/mol
* For research use only. Not for human or veterinary use.
![Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- - 66706-98-7](/images/structure/VC3916376.png)
Specification
CAS No. | 66706-98-7 |
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Molecular Formula | C15H10N6 |
Molecular Weight | 274.28 g/mol |
IUPAC Name | 2-[(4-phenyldiazenylphenyl)hydrazinylidene]propanedinitrile |
Standard InChI | InChI=1S/C15H10N6/c16-10-15(11-17)21-20-14-8-6-13(7-9-14)19-18-12-4-2-1-3-5-12/h1-9,20H |
Standard InChI Key | LDBWPTYGGBUCTJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=C(C#N)C#N |
Canonical SMILES | C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=C(C#N)C#N |
Introduction
Structural and Molecular Properties
Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-, belongs to the class of azo-hydrazone hybrids. Its molecular formula is C₁₅H₁₀N₆, with a molar mass of 274.28 g/mol . The IUPAC name, 2-[(4-phenyldiazenylphenyl)hydrazinylidene]propanedinitrile, reflects its two nitrile groups and the conjugated azo-hydrazone backbone. Key structural features include:
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Azo group (-N=N-): Imparts chromophoric properties, enabling applications in dyes.
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Hydrazono linkage (-NH-N=): Enhances chelating capabilities for metal coordination chemistry.
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Nitrile groups (-C≡N): Contribute to electrophilic reactivity and solubility in polar solvents .
The compound’s planar geometry, confirmed by X-ray crystallography in related hydrazone derivatives, facilitates π-π stacking interactions, which are critical for solid-state optical properties .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
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Diazotization: 4-Aminobiphenyl is treated with nitrous acid (HNO₂) to form the diazonium salt .
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Coupling Reaction: The diazonium salt reacts with malononitrile (C₃H₂N₂) in the presence of a base (e.g., NaOH) to form the hydrazono linkage.
Reaction Conditions:
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Solvents: Ethanol/water mixtures.
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Yield: 60–75% after recrystallization.
Industrial Production
Industrial protocols optimize for scalability and purity:
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Continuous Flow Reactors: Minimize side reactions during diazotization .
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Green Chemistry Approaches: Use ionic liquids as solvents to reduce waste.
Chemical Reactivity and Functionalization
Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-, exhibits diverse reactivity due to its electron-deficient nitrile groups and redox-active azo moiety:
Notable Reaction:
Under UV irradiation, the azo group undergoes cis-trans isomerization, enabling photoresponsive applications.
Applications in Materials Science
Dyes and Pigments
The azo group’s conjugation with the hydrazone backbone results in intense absorption in the visible spectrum (λₘₐₓ = 450–550 nm). This makes the compound suitable for:
Nonlinear Optical (NLO) Materials
The compound’s large hyperpolarizability (β = 25 × 10⁻³⁰ esu) enables use in:
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Frequency Doubling Devices: Second-harmonic generation in laser systems .
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Electro-Optic Modulators: High-speed data transmission components.
Challenges: Poor aqueous solubility (0.03 mg/mL at pH 6) limits bioavailability. Nanoformulations (e.g., liposomes) are under investigation.
Comparative Analysis with Analogues
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